molecular formula C11H24N2O B11754394 (E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine

(E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine

Cat. No.: B11754394
M. Wt: 200.32 g/mol
InChI Key: YYBCRELLTLWQPF-RAXLEYEMSA-N
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Description

(E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine is a chemical compound known for its unique molecular structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydroxylamine group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine typically involves the reaction of 2-(heptylamino)-2-methylpropanal with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

Major products formed from these reactions include oximes, nitriles, amines, and substituted hydroxylamines. These products have diverse applications in organic synthesis and material science .

Scientific Research Applications

(E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic regulation .

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

(NZ)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine

InChI

InChI=1S/C11H24N2O/c1-4-5-6-7-8-9-12-11(2,3)10-13-14/h10,12,14H,4-9H2,1-3H3/b13-10-

InChI Key

YYBCRELLTLWQPF-RAXLEYEMSA-N

Isomeric SMILES

CCCCCCCNC(C)(C)/C=N\O

Canonical SMILES

CCCCCCCNC(C)(C)C=NO

Origin of Product

United States

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